molecular formula C16H14N4O3S B6530205 methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate CAS No. 1019096-84-4

methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate

Cat. No.: B6530205
CAS No.: 1019096-84-4
M. Wt: 342.4 g/mol
InChI Key: KMHLEAZNQMVLHJ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 1,3-thiazole ring. The thiazole moiety is substituted at the 2-position with an amide group connected to a 1-methyl-1H-pyrazole ring. The methyl ester enhances lipophilicity, while the amide and thiazole groups may facilitate hydrogen bonding and target binding .

Properties

IUPAC Name

methyl 4-[2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-20-13(7-8-17-20)14(21)19-16-18-12(9-24-16)10-3-5-11(6-4-10)15(22)23-2/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHLEAZNQMVLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.

    Amidation: The pyrazole and thiazole intermediates are then coupled through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Finally, the benzoate ester is introduced via esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound can be explored for its potential as an enzyme inhibitor or receptor modulator due to the presence of the pyrazole and thiazole rings, which are known to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The heterocyclic rings are common motifs in drug design, contributing to the compound’s bioactivity.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the pyrazole and thiazole rings.

Mechanism of Action

The mechanism of action of methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate (CAS 179057-12-6)

  • Structure : Simpler analogue lacking the thiazole-amido substituent.
  • Properties : Reduced molecular weight (302.35 g/mol vs. ~383.40 g/mol for the target compound) and lower polarity due to absence of the amide and thiazole groups.
  • Applications : Used as an intermediate in organic synthesis but lacks the complexity for advanced pharmacological targeting .

Compounds 9a–9e from

  • Structure : Feature a 1,3-thiazol-5-yl group substituted with aryl acetamide moieties (e.g., phenyl, fluorophenyl, bromophenyl).
  • Key Differences :

  • Thiazole substitution at the 5-position (vs. 4-position in the target compound).
  • Acetamide linker (vs. pyrazole-amido in the target). Activity: Demonstrated docking with enzymes (e.g., α-glucosidase), suggesting the thiazole-amide scaffold’s relevance in enzyme inhibition .

C1–C7 Quinoline-Piperazine Benzoates () Structure: Benzoate esters linked to quinoline via a piperazine-carbonyl group. Key Differences:

  • Quinoline and piperazine moieties (vs. thiazole and pyrazole in the target).
  • Higher molecular weight (~500 g/mol) and increased rigidity.
    • Characterization : Analyzed via ¹H NMR and HRMS, methods applicable to verifying the target compound’s structure .

5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d, ) Structure: Pyrazole core with tetrazole-thio and propanoyl substituents. Key Differences:

  • Tetrazole-thio group (vs. thiazole-amido in the target).
  • Lower melting point (173.1°C) compared to thiazole-containing compounds, which often exhibit higher thermal stability .

Physicochemical and Pharmacological Comparison

Property Target Compound Compound 9a () C1 () 6d ()
Molecular Weight ~383.40 g/mol ~500–550 g/mol ~500 g/mol 355.1 g/mol
Key Functional Groups Thiazole-4-yl, pyrazole-amido Thiazole-5-yl, aryl-acetamide Quinoline-piperazine Tetrazole-thio, pyrazole
Polarity Moderate (ester + amide) High (amide + triazole) High (quinoline + piperazine) Moderate (tetrazole-thio)
Synthetic Complexity High (multiple heterocycles) Moderate (click chemistry) High (multi-step coupling) Moderate (SN2 substitution)
Potential Applications Enzyme inhibition, agrochemicals Enzyme inhibitors Anticancer agents Antimicrobial agents

Key Findings from Research

  • Positional Isomerism : The thiazole substitution position (4- vs. 5-) significantly impacts bioactivity. For example, 9a–9e (thiazol-5-yl) showed stronger α-glucosidase inhibition than analogues with substitutions at other positions .
  • Amide Linkers : Pyrazole-amido groups (target compound) may enhance target selectivity compared to aryl-acetamide linkers (9a–9e) due to steric and electronic effects .

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